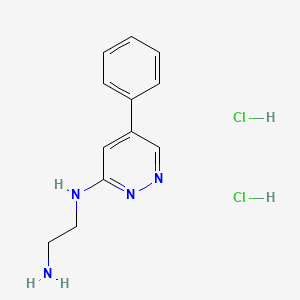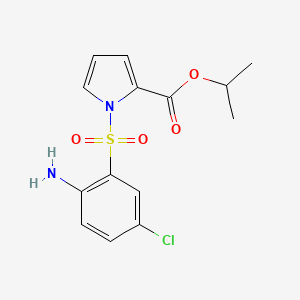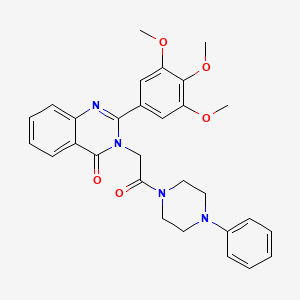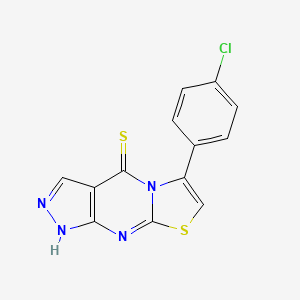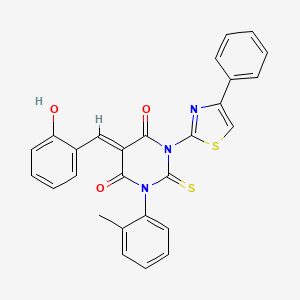
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((2-hydroxyphenyl)methylene)-1-(2-methylphenyl)-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((2-hydroxyphenyl)methylene)-1-(2-methylphenyl)-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Starting from appropriate aldehydes and ketones, condensation reactions can be employed to form the pyrimidinedione core.
Cyclization Reactions: Intramolecular cyclization reactions are often used to construct the thiazole and pyrimidine rings.
Functional Group Modifications: Various functional groups can be introduced or modified through standard organic reactions such as halogenation, nitration, and sulfonation.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale production using batch reactors where each step is carefully controlled.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,6(1H,5H)-Pyrimidinedione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4,6(1H,5H)-Pyrimidinedione derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for various diseases due to their biological activities.
Materials Science: Application in the development of advanced materials with unique properties.
Organic Synthesis: Use as intermediates in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione derivatives involves interaction with specific molecular targets and pathways. These compounds may:
Inhibit Enzymes: Bind to and inhibit the activity of specific enzymes.
Modulate Receptors: Interact with cellular receptors to modulate their activity.
Affect Cellular Pathways: Influence various cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.
Thiazole Derivatives: Compounds containing thiazole rings with varying functional groups.
Uniqueness
4,6(1H,5H)-Pyrimidinedione derivatives are unique due to their specific combination of functional groups and structural features, which confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
139356-87-9 |
|---|---|
Formule moléculaire |
C27H19N3O3S2 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(5E)-5-[(2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H19N3O3S2/c1-17-9-5-7-13-22(17)29-24(32)20(15-19-12-6-8-14-23(19)31)25(33)30(27(29)34)26-28-21(16-35-26)18-10-3-2-4-11-18/h2-16,31H,1H3/b20-15+ |
Clé InChI |
ZLZKTVFVIRCGQQ-HMMYKYKNSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CC=C3O)/C(=O)N(C2=S)C4=NC(=CS4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3O)C(=O)N(C2=S)C4=NC(=CS4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


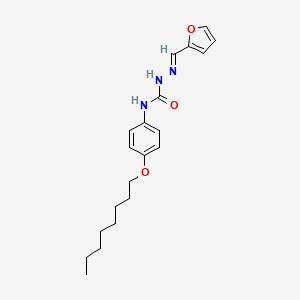
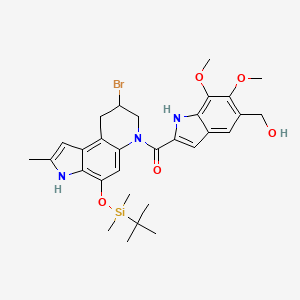
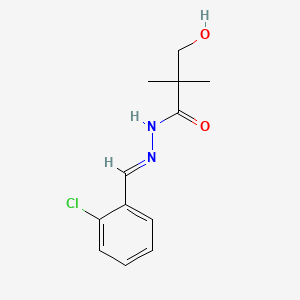

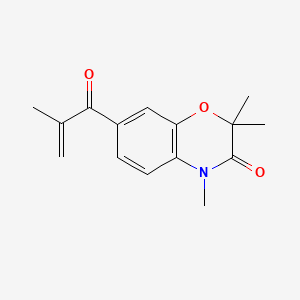
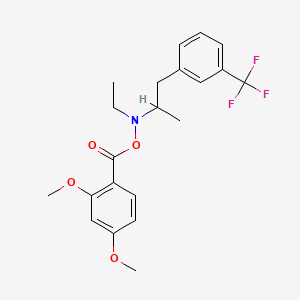
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)
![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)

